molecular formula C20H23N5O B6972690 3-ethyl-6-methyl-N-(1-phenyl-5-propan-2-ylpyrazol-4-yl)pyridazine-4-carboxamide

3-ethyl-6-methyl-N-(1-phenyl-5-propan-2-ylpyrazol-4-yl)pyridazine-4-carboxamide

Cat. No.: B6972690
M. Wt: 349.4 g/mol
InChI Key: IZBFYKJPSWXFFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ethyl-6-methyl-N-(1-phenyl-5-propan-2-ylpyrazol-4-yl)pyridazine-4-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Properties

IUPAC Name

3-ethyl-6-methyl-N-(1-phenyl-5-propan-2-ylpyrazol-4-yl)pyridazine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O/c1-5-17-16(11-14(4)23-24-17)20(26)22-18-12-21-25(19(18)13(2)3)15-9-7-6-8-10-15/h6-13H,5H2,1-4H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZBFYKJPSWXFFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(N=N1)C)C(=O)NC2=C(N(N=C2)C3=CC=CC=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-6-methyl-N-(1-phenyl-5-propan-2-ylpyrazol-4-yl)pyridazine-4-carboxamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these steps include hydrazines, aldehydes, and nitriles, with reaction conditions such as refluxing in organic solvents and the use of catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-ethyl-6-methyl-N-(1-phenyl-5-propan-2-ylpyrazol-4-yl)pyridazine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions mentioned above typically require specific conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions. Substitution reactions may require the presence of a catalyst or a polar aprotic solvent to enhance the reactivity of the nucleophile .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the compound may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various derivatives with different functional groups attached to the aromatic rings .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-ethyl-6-methyl-N-(1-phenyl-5-propan-2-ylpyrazol-4-yl)pyridazine-4-carboxamide would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes or receptors, leading to modulation of their activity. The compound’s structure allows it to fit into specific binding sites, where it can exert its effects by stabilizing or destabilizing the target protein .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-ethyl-6-methyl-N-(1-phenyl-5-propan-2-ylpyrazol-4-yl)pyridazine-4-carboxamide include other pyrazole and pyridazine derivatives, such as:

Uniqueness

The uniqueness of 3-ethyl-6-methyl-N-(1-phenyl-5-propan-2-ylpyrazol-4-yl)pyridazine-4-carboxamide lies in its specific combination of functional groups and the spatial arrangement of these groups. This unique structure can lead to distinct chemical reactivity and biological activity compared to other similar compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.